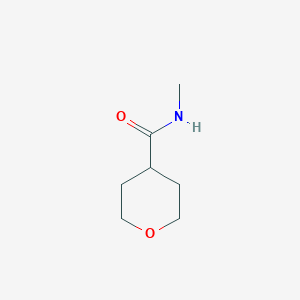

![molecular formula C7H13Br2N3S B1322969 5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide CAS No. 852291-41-9](/img/structure/B1322969.png)

5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

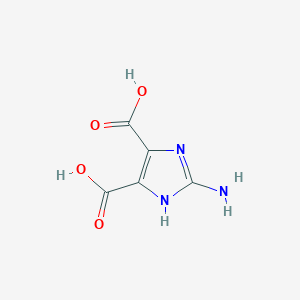

The compound "5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide" is a derivative of thiazolo[5,4-c]pyridine, which is a heterocyclic compound. This class of compounds is known for its diverse pharmacological activities and is often explored for potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, biological evaluation, and chemical properties.

Synthesis Analysis

The synthesis of related thiazolo[5,4-c]pyridine derivatives is described in several papers. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using a catalyst under microwave irradiation . Another paper discusses the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, which share a similar tetrahydropyridine core with the compound of interest . These methods could potentially be adapted for the synthesis of "5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide".

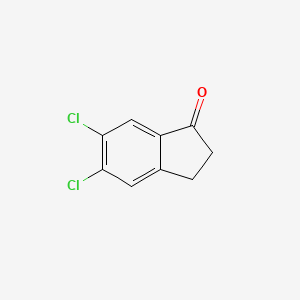

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction and spectroscopy. For example, the molecular structure of a dihydropyridine derivative was determined by single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the literature. For instance, the transformations of dihydropyridine derivatives under acid catalysis were studied, leading to unexpected products . This indicates that the compound of interest may also undergo interesting chemical transformations under various conditions.

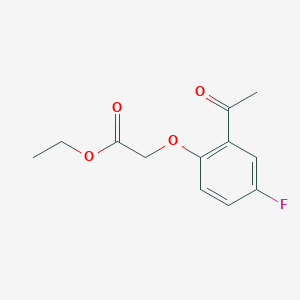

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For example, the acid dissociation constants of methyl pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . Additionally, the electrostatic potential and frontier molecular orbitals of a related compound were analyzed . These studies provide insights into the properties that could be expected for "5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide".

Case Studies

While no specific case studies on the compound of interest were provided, the papers include biological evaluations of related compounds. For example, novel tetrahydrothieno[3,2-c]pyridines showed potential antifungal activity , and a series of thiazolamines exhibited dopaminergic properties . These findings suggest that "5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide" could also possess interesting biological activities worthy of further investigation.

Scientific Research Applications

Transformations in Organic Chemistry

- Transformation of Dihydropyridines : Nedolya et al. (2018) investigated the transformation of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine derivatives under acid catalysis, revealing unexpected transitions to other derivatives, indicating the reactivity and potential for diverse chemical applications of similar compounds (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Anticancer Research

- Anticancer Properties : Redda & Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating their potential as anticancer agents, suggesting that derivatives of 5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide could be explored for similar properties (Redda & Gangapuram, 2007).

Antifungal Research

- Antifungal Activity : Sangshetti et al. (2014) synthesized a series of 5-((5-substituted-1 H -1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines and found them potent against Candida albicans, indicating the relevance of similar structures in antifungal research (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014).

Synthesis of Novel Compounds

- Novel Ring Systems : Abdel-fattah et al. (1998) reported the synthesis of novel ring systems such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, indicating the structural versatility and potential for creating new compounds using similar chemical structures (Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998).

Corrosion Inhibition

- Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolo[3,4-b]pyridines, including derivatives that could be structurally related to 5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide, to investigate their effect as corrosion inhibitors for mild steel, demonstrating a potential application in materials science (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is used in the synthesis of certain derivatives that act as antithrombotic drugs . Antithrombotic drugs typically target enzymes involved in the coagulation cascade, such as Factor Xa .

Mode of Action

Given its use in the synthesis of antithrombotic drugs , it may interact with its targets to inhibit the coagulation cascade, thereby preventing the formation of blood clots.

Biochemical Pathways

The compound is involved in the synthesis of antithrombotic drugs , which typically affect the coagulation cascade. This cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting specific enzymes in this pathway, the formation of clots can be prevented, reducing the risk of thrombotic events.

Result of Action

If the compound is involved in the synthesis of antithrombotic drugs , its action could result in the inhibition of the coagulation cascade, preventing the formation of blood clots and reducing the risk of thrombotic events.

Action Environment

For instance, the compound is recommended to be stored at room temperature, in a cool and dark place , suggesting that it may be sensitive to light or heat.

properties

IUPAC Name |

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2BrH/c1-10-3-2-5-6(4-10)11-7(8)9-5;;/h2-4H2,1H3,(H2,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGWAKWQAAQNLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)N.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)